N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
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Description
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H23FN4O5S and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.13731918 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in the transport of nucleosides across cell membranes, thereby affecting nucleotide synthesis and adenosine function .
Pharmacokinetics
The physicochemical properties of the compound, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .
Result of Action
Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km, indicating an irreversible and non-competitive inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S/c1-15-2-3-16(14-19(15)25(27)28)20(26)22-8-13-31(29,30)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h2-7,14H,8-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYREQDTXJQKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.